

Development of a Competitive ELISA for 15-Keto Travoprost

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Travoprost is a synthetic prostaglandin F2 α analog used topically to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As a prodrug, travoprost is rapidly hydrolyzed by corneal esterases to its biologically active free acid. This active form is then systemically metabolized into several inactive metabolites. One of the key metabolic steps involves the oxidation of the 15-hydroxyl group, leading to the formation of **15-keto travoprost**. Monitoring the levels of **15-keto travoprost** in biological samples is crucial for pharmacokinetic and pharmacodynamic studies, providing insights into the metabolic fate and clearance of the administered drug.

This document provides a detailed protocol for a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of **15-keto travoprost**. The assay is designed for high-throughput screening and can be adapted for various biological matrices.

Assay Principle

This competitive ELISA is based on the competition between **15-keto travoprost** in the sample and a fixed amount of **15-keto travoprost** conjugated to a carrier protein (**15-keto travoprost**-BSA), which is pre-coated onto the microplate wells, for a limited number of specific anti-**15-**



keto travoprost antibody binding sites. After the addition of a horseradish peroxidase (HRP) conjugated secondary antibody, a substrate solution is added. The resulting color development is inversely proportional to the concentration of **15-keto travoprost** in the sample. The concentration of the analyte is determined by comparing the optical density of the samples to a standard curve.

Materials and Methods

Required Materials (Not Provided in Kit)

- 15-Keto Travoprost Standard (Cayman Chemical, Item No. 16786 or equivalent)
- Anti-15-Keto Travoprost Monoclonal Antibody (Assumed to be developed)
- 15-Keto Travoprost-BSA Conjugate (Assumed to be synthesized)
- · Goat anti-Mouse IgG-HRP Conjugate
- 96-well microplates
- Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
- Wash Buffer (PBS with 0.05% Tween-20)
- Blocking Buffer (PBS with 1% BSA)
- Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20)
- TMB Substrate Solution
- Stop Solution (2 N H₂SO₄)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and multichannel pipettes
- Distilled or deionized water



Experimental Protocols Protocol 1: Preparation of 15-Keto Travoprost-BSA Conjugate

This protocol describes the synthesis of the coating antigen by conjugating **15-keto travoprost** to bovine serum albumin (BSA) using the carbodiimide reaction.

- Dissolve 5 mg of **15-keto travoprost** in 1 ml of dimethylformamide (DMF).
- Add 10 mg of N,N'-dicyclohexylcarbodiimide (DCC) and 5 mg of N-hydroxysuccinimide (NHS) to the 15-keto travoprost solution.
- Incubate the mixture at room temperature for 4 hours with gentle stirring to activate the carboxyl group of 15-keto travoprost.
- In a separate tube, dissolve 20 mg of BSA in 5 ml of 0.1 M phosphate buffer (pH 7.4).
- Slowly add the activated **15-keto travoprost** solution to the BSA solution while stirring.
- Allow the reaction to proceed overnight at 4°C with gentle stirring.
- Remove the precipitate (dicyclohexylurea) by centrifugation at 5,000 x g for 10 minutes.
- Dialyze the supernatant against PBS (pH 7.4) for 48 hours with several buffer changes to remove unreacted reagents.
- Determine the protein concentration of the conjugate using a standard protein assay (e.g., Bradford or BCA).
- Store the conjugate at -20°C in aliquots.

Protocol 2: Competitive ELISA for 15-Keto Travoprost

Coating: Dilute the 15-keto travoprost-BSA conjugate to a pre-optimized concentration
 (e.g., 1 μg/ml) in Coating Buffer. Add 100 μl of the diluted conjugate to each well of a 96-well
 microplate. Incubate overnight at 4°C.



- Washing: Aspirate the coating solution and wash the plate three times with 300 μl of Wash Buffer per well.
- Blocking: Add 200 μl of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
- Washing: Aspirate the blocking solution and wash the plate three times with 300 μ l of Wash Buffer per well.
- Competition Reaction:
 - Prepare serial dilutions of the 15-keto travoprost standard in Assay Buffer.
 - Prepare samples by diluting them in Assay Buffer.
 - In a separate dilution plate, add 50 μl of the standard or sample to each well.
 - Add 50 μl of the diluted anti-15-keto travoprost monoclonal antibody (at a pre-optimized concentration) to each well.
 - Incubate for 1 hour at room temperature with gentle shaking.
 - Transfer 100 μl of the pre-incubated mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.
 - Incubate for 1 hour at room temperature with gentle shaking.
- Washing: Aspirate the solution and wash the plate five times with 300 μl of Wash Buffer per well.
- Secondary Antibody Incubation: Add 100 μ l of diluted Goat anti-Mouse IgG-HRP conjugate to each well. Incubate for 1 hour at room temperature.
- Washing: Aspirate the secondary antibody solution and wash the plate five times with 300 μ l of Wash Buffer per well.
- Substrate Development: Add 100 μ l of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.



- $\bullet\,$ Stopping Reaction: Add 100 μl of Stop Solution to each well. The color will change from blue to yellow.
- Absorbance Reading: Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.

Data Presentation

Table 1: Typical Standard Curve Data

Standard Concentration (pg/ml)	OD at 450 nm (Mean)	% B/B ₀
0	1.852	100.0
10	1.630	88.0
50	1.259	68.0
100	0.926	50.0
250	0.556	30.0
500	0.333	18.0
1000	0.185	10.0
2500	0.093	5.0

B represents the absorbance of a standard or sample, and B_0 represents the absorbance of the zero standard.

Table 2: Assay Performance Characteristics



Parameter	Value
Assay Range	50 - 1000 pg/ml
Sensitivity (LOD)	25 pg/ml
IC50	100 pg/ml
Intra-Assay Precision (CV%)	< 10%
Inter-Assay Precision (CV%)	< 15%

Table 3: Cross-Reactivity Profile

Compound	IC₅₀ (pg/ml)	Cross-Reactivity (%)
15-Keto Travoprost	100	100
Travoprost	5,000	2.0
Travoprost Free Acid	2,500	4.0
Prostaglandin F2α	> 10,000	< 1.0
Latanoprost	> 10,000	< 1.0
Bimatoprost	> 10,000	< 1.0

Cross-reactivity (%) = (IC50 of 15-Keto Travoprost / IC50 of cross-reactant) x 100

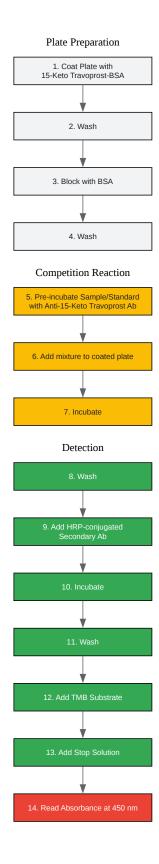
Visualizations



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Caption: Metabolic pathway of Travoprost to 15-Keto Travoprost.





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